molecular formula C12H13N7O2 B11836572 5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11836572
M. Wt: 287.28 g/mol
InChI Key: MPRLIMDTQWEJHT-UHFFFAOYSA-N
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Description

5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a pyrimidine moiety, which is further functionalized with a dihydroxypropan-2-yl group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Shares a similar pyrimidine structure but differs in functional groups.

    2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of a pyrazine ring.

    Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.

Uniqueness

5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H13N7O2

Molecular Weight

287.28 g/mol

IUPAC Name

5-[[6-(1,3-dihydroxypropan-2-ylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C12H13N7O2/c13-2-8-3-15-12(4-14-8)19-11-1-10(16-7-17-11)18-9(5-20)6-21/h1,3-4,7,9,20-21H,5-6H2,(H2,15,16,17,18,19)

InChI Key

MPRLIMDTQWEJHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1NC(CO)CO)NC2=NC=C(N=C2)C#N

Origin of Product

United States

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